molecular formula C18H20F2N2O2S B6122139 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine

3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine

Cat. No. B6122139
M. Wt: 366.4 g/mol
InChI Key: QAQSIJYSOMNKIC-UHFFFAOYSA-N
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Description

3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as noradrenergic neurotoxins, which selectively destroy noradrenergic neurons in the brain.

Mechanism of Action

3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine selectively destroys noradrenergic neurons by binding to the noradrenaline transporter (NET) and inducing its internalization and degradation. This leads to a decrease in the uptake of noradrenaline by noradrenergic neurons, which eventually leads to their degeneration.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine leads to a decrease in noradrenaline levels in the brain. This has been shown to affect various physiological processes such as stress response, anxiety, depression, and cognitive function. 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine has also been shown to affect the immune system by modulating the activity of immune cells such as T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy these neurons without affecting other types of neurons. However, one of the limitations of using 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine is that it can also affect other organs such as the heart and the spleen. This can lead to confounding effects in lab experiments.

Future Directions

There are several future directions for research on 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine. One direction is to study the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of noradrenergic neurons in the immune system and their potential use in immunotherapy. Additionally, there is a need for the development of new noradrenergic neurotoxins that are more selective and have fewer confounding effects.

Synthesis Methods

3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine is synthesized by reacting 2-(3,4-difluorophenyl)ethylamine with 3-chlorosulfonylpyridine in the presence of a base such as triethylamine. The reaction produces 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine as a white solid that can be purified by recrystallization.

Scientific Research Applications

3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine has been widely used in scientific research to selectively destroy noradrenergic neurons in the brain. This allows researchers to study the role of noradrenergic neurons in various physiological and pathological processes. 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine has been used to study the role of noradrenergic neurons in stress response, anxiety, depression, and cognitive function. It has also been used to study the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2S/c19-17-8-7-14(11-18(17)20)5-6-15-3-2-10-22(13-15)25(23,24)16-4-1-9-21-12-16/h1,4,7-9,11-12,15H,2-3,5-6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQSIJYSOMNKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[2-(3,4-Difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine

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